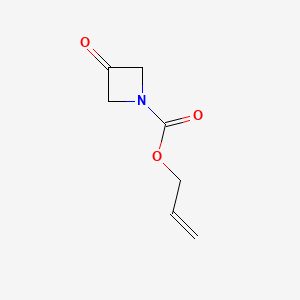

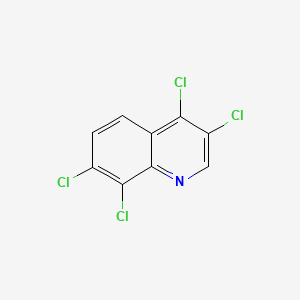

![molecular formula C16H13IN2O4S B598377 Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1198097-28-7](/img/structure/B598377.png)

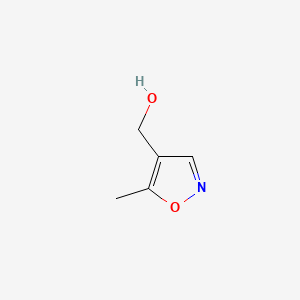

Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound with the empirical formula C16H13IN2O4S . It belongs to the class of halogenated heterocycles . The CAS number of this compound is 1198097-28-7 .

Molecular Structure Analysis

The molecular weight of “Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is 456.25 . The SMILES string representation of this compound is COC(=O)c1ccnc2n(cc(I)c12)S(=O)(=O)c3ccc©cc3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” are not available, it’s known that 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis

“Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学的研究の応用

Synthesis and Functionalization

Synthesis of Tetrahydropyridines : Research shows the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, facilitated by an organic phosphine catalyst. This process yields excellent results with complete regioselectivity and opens up avenues for further functionalization of pyridine derivatives, including those structurally related to Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Zhu, Lan, & Kwon, 2003).

Palladium-Catalyzed Cross-Coupling : The palladium-catalyzed cross-coupling of methyl 5-amino-4-iodo-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate with terminal alkynes has been explored. This methodology provides a pathway for the synthesis of 4-alkynylpyrrolopyrimidines, indicating potential for the functionalization of pyrrolopyridine derivatives (Tumkevičius & Masevičius, 2007).

Chemical Transformations

Synthesis of Pyrrolopyridine Analogs : The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrates the versatility of pyrrolopyridine scaffolds in creating biologically active compounds, which could extend to derivatives of Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (Toja et al., 1986).

Functionalization of 1H-Pyrrolo[2,3-b]pyridine : The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied for the development of new compounds for agrochemical and functional material applications. This includes the introduction of amino groups and the conversion of derivatives into podant-type compounds, highlighting the potential for chemical modifications of pyrrolopyridine derivatives (Minakata et al., 1992).

Applications in Drug Synthesis

Nortopsentin Analogues and Antitumor Activity : New nortopsentin analogues, based on the 1H-pyrrolo[2,3-b]pyridine scaffold, have shown promise in experimental models of diffuse malignant peritoneal mesothelioma, indicating the potential therapeutic applications of pyrrolopyridine derivatives in oncology (Carbone et al., 2013).

特性

IUPAC Name |

methyl 3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IN2O4S/c1-10-3-5-11(6-4-10)24(21,22)19-9-13(17)14-12(16(20)23-2)7-8-18-15(14)19/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCGRORUTGUHKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)C(=O)OC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673628 |

Source

|

| Record name | Methyl 3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |

CAS RN |

1198097-28-7 |

Source

|

| Record name | Methyl 3-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)

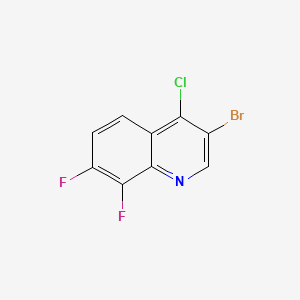

![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)

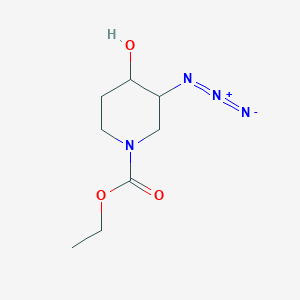

![3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B598315.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B598316.png)